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Compound of Interest

Compound Name: LY2886721

Cat. No.: B602832 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the published research findings for

LY2886721, a potent and selective inhibitor of β-site amyloid precursor protein cleaving

enzyme 1 (BACE1). The objective is to facilitate the reproducibility of key experiments by

presenting quantitative data in a comparative format, detailing experimental methodologies,

and illustrating the underlying biological pathways and workflows.

Executive Summary
LY2886721 is an orally active small molecule that demonstrates robust inhibition of BACE1, a

key enzyme in the amyloidogenic processing of amyloid precursor protein (APP).[1][2]

Preclinical studies in cell lines and animal models have consistently shown that LY2886721
effectively reduces the levels of amyloid-beta (Aβ) peptides (Aβ1-40 and Aβ1-42), soluble

APPβ (sAPPβ), and the C-terminal fragment C99.[3][4][5] These findings translated to human

studies, where dose-dependent reductions in plasma and cerebrospinal fluid (CSF) Aβ levels

were observed.[1][6] However, the clinical development of LY2886721 was halted in Phase II

trials due to observations of abnormal liver biochemistry in a subset of participants, an effect

not believed to be related to its mechanism of action on BACE1.[7][8][9]
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The following table summarizes the in vitro potency of LY2886721 against BACE1 and its

selectivity against other key aspartyl proteases.

Target Enzyme Assay Type
Potency
(IC50/EC50)

Reference

Human BACE1
Recombinant Enzyme

(FRET)
IC50: 20.3 nM [3][10]

Human BACE2 Recombinant Enzyme IC50: 10.2 nM [4][10]

Cathepsin D Recombinant Enzyme IC50: >100,000 nM [4][5]

Pepsin Recombinant Enzyme IC50: >100,000 nM [4][5]

Renin Recombinant Enzyme IC50: >100,000 nM [4][5]

Aβ1-40 Secretion HEK293Swe Cells EC50: 18.5 nM [3][5]

Aβ1-42 Secretion HEK293Swe Cells EC50: 19.7 nM [3][5]

Aβ1-40 Secretion
PDAPP Neuronal

Cultures
EC50: ~10 nM [3]

Aβ1-42 Secretion
PDAPP Neuronal

Cultures
EC50: ~10 nM [3]

In Vivo Pharmacodynamic Effects
This table outlines the in vivo effects of LY2886721 on key biomarkers in preclinical models

and humans.
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Species Model Dose Route
Biomarke
r

%
Reductio
n (vs.
Vehicle/B
aseline)

Referenc
e

Mouse PDAPP 3-30 mg/kg Oral Brain Aβ 20-65% [4][11]

Mouse PDAPP
10, 30

mg/kg
Oral

Cortical

C99

Significant

reduction
[5][12]

Mouse PDAPP
3, 10, 30

mg/kg
Oral

Cortical

sAPPβ

Significant

reduction
[5][12]

Dog Beagle 0.5 mg/kg Oral CSF Aβ
~50% at 9

hours
[4][6]

Dog Beagle 1.5 mg/kg Oral
Plasma

Aβ1-x

Robust and

time-

dependent

[10][13]

Dog Beagle 1.5 mg/kg Oral CSF Aβ1-x

Robust and

time-

dependent

[10][13]

Human
Healthy

Volunteers

35 mg (14

days)
Oral

CSF Aβ1-

40
53.2% [13]

Human
Healthy

Volunteers

70 mg (14

days)
Oral

CSF Aβ1-

40
71% [13]

Human
Healthy

Volunteers

35 mg (14

days)
Oral

CSF Aβ1-

42
59.0% [13]

Human
Healthy

Volunteers

70 mg (14

days)
Oral

CSF Aβ1-

42
74% [6][14]

Human
Healthy

Volunteers

35 mg (14

days)
Oral

CSF

sAPPβ
54.8% [13]

Human
Healthy

Volunteers

70 mg (14

days)
Oral

CSF

sAPPβ
77-78% [6][13]
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Human
Healthy

Volunteers

35 mg (14

days)
Oral

CSF

sAPPα

~60%

Increase
[6][13]

Human
Healthy

Volunteers

70 mg (14

days)
Oral

CSF

sAPPα

~80%

Increase
[13]

Experimental Protocols
In Vitro BACE1 Inhibition Assay (FRET)

Enzyme: Recombinant human BACE1.

Substrate: A small synthetic Förster Resonance Energy Transfer (FRET) substrate.

Method: LY2886721 was tested in increasing concentrations against the recombinant

enzyme. The cleavage of the FRET substrate by BACE1 results in a fluorescence signal.

The inhibition of this signal by LY2886721 was measured to determine the IC50 value.[10]

[12]

Cellular Aβ Secretion Assay
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human APP with the

Swedish mutation (HEK293Swe).[3][5]

Treatment: Cells were exposed overnight to increasing concentrations of LY2886721.[3][5]

Analysis: The conditioned medium was collected, and the levels of secreted Aβ1-40 and

Aβ1-42 were quantified using specific enzyme-linked immunosorbent assays (ELISAs). The

EC50 values for the inhibition of Aβ secretion were then calculated.[3][5]

Animal Studies (PDAPP Mice)
Animal Model: Transgenic mice expressing a mutant form of human APP (PDAPP mice).

Administration: LY2886721 was administered orally at doses ranging from 3 to 30 mg/kg.[4]

[14]
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Sample Collection: At specified time points after dosing, brain tissue (hippocampus and

cortex) was collected.[3][14]

Biomarker Analysis: Brain homogenates were analyzed for levels of Aβ, C99, and sAPPβ

using specific ELISAs.[5][14]

Human Clinical Trials
Participants: Healthy volunteers and patients with Alzheimer's disease.[7][9]

Dosing: Single and multiple ascending oral doses of LY2886721 were administered, typically

for 14 days in multiple-dose studies.[7][10]

Sample Collection: Plasma and cerebrospinal fluid (CSF) samples were collected at various

time points.[1][10]

Biomarker Analysis: Samples were analyzed for concentrations of Aβ1-40, Aβ1-42, sAPPα,

and sAPPβ.[6][15]

Mandatory Visualization
Signaling Pathway of APP Processing and BACE1
Inhibition
Caption: Amyloidogenic vs. Non-Amyloidogenic APP processing and the inhibitory action of

LY2886721.

Experimental Workflow for In Vivo Studies
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Start:
Animal Model (e.g., PDAPP Mouse)

Oral Administration:
LY2886721 or Vehicle

Time Course
(e.g., 3-9 hours post-dose)

Sample Collection:
Brain Tissue, Plasma, CSF

Sample Processing:
Homogenization / Centrifugation

Biomarker Analysis:
ELISA for Aβ, sAPPβ, C99

Data Analysis:
Comparison vs. Vehicle Control

End:
Quantification of Biomarker Reduction

Click to download full resolution via product page

Caption: A generalized workflow for preclinical evaluation of LY2886721 in animal models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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